molecular formula C7H15NO2 B7770293 L-Alloisoleucine methyl ester

L-Alloisoleucine methyl ester

Cat. No.: B7770293
M. Wt: 145.20 g/mol
InChI Key: YXMMTUJDQTVJEN-RITPCOANSA-N
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Description

Methyl (2S,3R)-2-amino-3-methylpentanoate is a chiral compound that belongs to the class of amino acid esters. It is a derivative of leucine, an essential amino acid, and is characterized by its specific stereochemistry, which is crucial for its biological activity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alloisoleucine methyl ester typically involves the enantioselective synthesis of its precursor amino acid, followed by esterification. One common method is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions . The reaction conditions often involve the use of lithium dialkylcuprates and specific protecting groups to ensure high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for continuous production under controlled conditions, minimizing waste and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3R)-2-amino-3-methylpentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Alloisoleucine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or substrate for certain enzymes, modulating biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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